molecular formula C7H13NO B2841241 (2-Azabicyclo[3.2.0]heptan-1-yl)methanol CAS No. 2155852-45-0

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol

Cat. No.: B2841241
CAS No.: 2155852-45-0
M. Wt: 127.187
InChI Key: HTALZFBPQOAZAO-UHFFFAOYSA-N
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Description

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is a bicyclic compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar catalytic processes as those used in laboratory settings. The use of palladium catalysts and optimized reaction conditions can facilitate the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and aldehydes, reduced derivatives with modified functional groups, and substituted derivatives with different substituents on the nitrogen atom or the carbon atoms in the bicyclic ring.

Scientific Research Applications

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Azabicyclo[3.2.0]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azabicyclo[3.2.0]heptan-1-yl)methanol is unique due to its specific bicyclic structure, which includes a nitrogen atom within the ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its utility in scientific research.

Properties

IUPAC Name

2-azabicyclo[3.2.0]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-3-1-6(7)2-4-8-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALZFBPQOAZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-45-0
Record name {2-azabicyclo[3.2.0]heptan-1-yl}methanol
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